7-Cyanoheptanoic acid ethyl ester
Description
7-Cyanoheptanoic acid ethyl ester (C₉H₁₅NO₂) is a substituted fatty acid ethyl ester (FAEE) featuring a cyano (-CN) group at the terminal (7th) carbon of its heptanoic acid backbone. The cyano group, a strong electron-withdrawing substituent, enhances reactivity toward nucleophilic attack, making it a valuable intermediate for synthesizing amines, carboxylic acids, or heterocycles via reduction or hydrolysis .
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
ethyl 7-cyanoheptanoate |
InChI |
InChI=1S/C10H17NO2/c1-2-13-10(12)8-6-4-3-5-7-9-11/h2-8H2,1H3 |
InChI Key |
YRZBNZFCPRWFLV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Heptanoic Acid Ethyl Esters
Key Observations:
- Polarity and Solubility: The cyano derivative exhibits moderate polarity, likely less water-soluble than the hydroxylated analog (Ethyl 7-hydroxyheptanoate) but more than chloro-substituted esters due to the -CN group's dipole moment .
- Reactivity: The -CN group enables nucleophilic addition or reduction to amines, contrasting with the hydroxyl group’s propensity for esterification or oxidation .
Biodiesel and Biofuel Production
- Palmitic acid ethyl ester (C₁₈H₃₆O₂) and decanoic acid ethyl ester (C₁₂H₂₄O₂) are key biodiesel components, with engineered Escherichia coli achieving 1.2 g/L FAEE production .
- Unsaturated Esters: 7-Octenoic acid ethyl ester’s double bond may improve cold-flow properties in biofuels, though its low abundance in natural sources limits scalability .
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